molecular formula C9H7NO2 B073952 2-Phenyloxazol-5(4H)-one CAS No. 1199-01-5

2-Phenyloxazol-5(4H)-one

Cat. No. B073952
CAS RN: 1199-01-5
M. Wt: 161.16 g/mol
InChI Key: QKCKCXFWENOGER-UHFFFAOYSA-N
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Description

2-Phenyloxazol-5(4H)-one is a compound that belongs to the class of oxazolones, which are five-membered heterocyclic compounds . Oxazolones, including 2-Phenyloxazol-5(4H)-one, have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones, including 2-Phenyloxazol-5(4H)-one, is typically achieved from the appropriate substituted aldehydes via an Erlenmeyer-Plochl reaction . Subsequently, the corresponding benzamides are produced via a nucleophilic attack of a secondary amine on the oxazolone ring using microwave irradiation .


Molecular Structure Analysis

The molecular structure of 2-Phenyloxazol-5(4H)-one and its derivatives has been confirmed using various techniques such as IR, 1H-NMR, 13C-NMR, and LC/MS data .


Chemical Reactions Analysis

The α-alkylation of 4-monosubstituted 2-phenyloxazol-5(4H)-ones has been studied, providing a general entry into highly functionalized α,α-disubstituted α-amino acids .

Scientific Research Applications

  • Chemistry and Drug Discovery :
    • Summary of the Application : 2-Phenyloxazol-5(4H)-one is used in the assembly of structurally diverse scaffolds via substrate controlled diversity oriented synthesis (DOS). This has proven to be an effective tool in the discovery of novel biologically important compounds .
    • Methods of Application : The synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones from the appropriate substituted aldehydes via an Erlenmeyer–Plochl reaction is reported . Subsequently, the corresponding benzamides were produced via a nucleophilic attack of a secondary amine on the oxazolone ring applying microwave irradiation .
    • Results or Outcomes : The main body of this tutorial review highlights several applications of oxazolones as starting blocks for the diverse and stereoselective synthesis of amino acids, oxazoles, β-lactams, pyrroles, imidazolines, pyrrolines, and imidazoles .
  • Pharmaceuticals and Bioactive Small Molecules :
    • Summary of the Application : 2-Phenyloxazol-5(4H)-one and its benzamides have been identified as potential bioactive small molecules. They have shown a variety of biological activities including analgesic, antimicrobial, antidiabetic, and anti-inflammatory effects .
    • Methods of Application : The synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones from the appropriate substituted aldehydes via an Erlenmeyer–Plochl reaction is reported. Subsequently, the corresponding benzamides were produced via a nucleophilic attack of a secondary amine on the oxazolone ring applying microwave irradiation .
    • Results or Outcomes : The compounds are obtained in good yields up to 94% and their structures were confirmed using IR, 1H-NMR, 13C-NMR and LC/MS data. The in vitro anti-lipid peroxidation activity and inhibitory activity against lipoxygenase and trypsin induced proteolysis of the novel derivatives were studied .

Future Directions

The future directions in the research of 2-Phenyloxazol-5(4H)-one and its derivatives could involve further exploration of their biological activities and potential therapeutic applications, given their wide range of biological activities . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

2-phenyl-4H-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO2/c11-8-6-10-9(12-8)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCKCXFWENOGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0061612
Record name 5(4H)-Oxazolone, 2-phenyl-
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Molecular Weight

161.16 g/mol
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Physical Description

Orange powder; [Alfa Aesar MSDS]
Record name 2-Phenyloxazolone
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Product Name

2-Phenyloxazol-5(4H)-one

CAS RN

1199-01-5
Record name Azlactone
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Record name 2-Phenyloxazolone
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Record name Phenyloxazolone
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Record name 5(4H)-Oxazolone, 2-phenyl-
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Record name 5(4H)-Oxazolone, 2-phenyl-
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Record name 2-phenyloxazol-5(4H)-one
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Synthesis routes and methods I

Procedure details

657 gm (3.66 mol) of hippuric acid and 2,618 gm of acetic anhydride were charged into a 5 1 glass reaction vessel, and heated at 80° C. for 15 minutes. When the reaction liquid became transparent, the reaction vessel was placed into a water bath to lower the internal temperature to 30° C., followed by cooling to 0° C. on a dry ice-methanol bath.
Quantity
657 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

This procedure is a modification of Crawford and Little (J. Chem. Soc. 1959, 729). A flask containing hippuric acid (20 g, 0.011 mol, Aldrich) and acetic anhydride (130 mL) was placed in a boiling H2O bath (90° C.) and vigorously stirred for exactly 15 min. The solution was poured onto 200 mL of toluene, 200 mL of ice water and stirred vigorously for 5 min. The phases were separated and the organic phase was stirred with 1 L of 2% aq. NaHCO3 for 10 min., separated and dried with anhydrous Na2SO4. Filtration of the solution and rotary evaporation (bath temperature 35° C., 20 mmHg) gave a yellow white solid. The formation of a red material in this procedure is due to protect degradation and condensation. Yield 11.8 g, 66%, mp 83°-86°. 1H NMR (CDCl3): δ7.95 (d, 2H; J=7 Hz); 7.55 (t, 1H, J=7 Hz), 7.45 (t, 2H, J=7 Hz), 4.38 (s, 1H). 13C NMR (CDCl3): 175.9, 163.4, 132.7, 128.8, 127.7, 125.8, 54.9.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
450
Citations
LR Jat, R Mishra, D Pathak - Int J Pharm Pharm Sci, 2012 - researchgate.net
A series of oxazolone derivatives (1-14) have been synthesized as potential anti cancer agent. The newly synthesized compounds were evaluated for cytotoxicity in the A549 cell line by …
Number of citations: 41 www.researchgate.net
P Krawczyk, M Bratkowska, T Wybranowski… - Journal of Molecular …, 2020 - Elsevier
The synthesized 4-(4-formylbenzylidene)-2-phenyloxazol-5(4H)-one was characterized by NMR and IR spectroscopy. The steady-state and time resolved measurements were applied …
Number of citations: 12 www.sciencedirect.com
M Chorobiński, P Śmiałek, M Gordel-Wójcik… - Journal of …, 2023 - Elsevier
Photophysical and optical properties of 4-(4'-(diphenylamino)benzylidene)-2-phenyloxazol-5(4H)-ones differing in the peripheral substituent have been investigated in chloroform, …
Number of citations: 2 www.sciencedirect.com
J Cornforth, D Ming-hui - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
Eighteen publications since 1955 have described properties and reactions of the title compound. All these reports are erroneous and refer, variously, to three other substances. All …
Number of citations: 12 pubs.rsc.org
C Karthikeyan, S Jain, L Meijer, M Elangovan… - 2021 - sciforum.net
CONCLUSION We have designed and synthesized a series of 4-Arylidene-2-phenyloxazol-5 (4H)-ones and evaluated their inhibitory potential against CLK-1 and DYRK1A. Among the …
Number of citations: 3 sciforum.net
E Chrystiuk, A Jusoh, D Santafianos… - Journal of the Chemical …, 1986 - pubs.rsc.org
Equilibrium constants for the reaction of phenoxide ions with 2-phenyloxazol-5(4H)-one at 25 C and 1 M ionic strength obey a Brønsted relationship (log kOH/kArO= log K′=–1.73…
Number of citations: 16 pubs.rsc.org
EA Ghareeb, NFH Mahmoud, EA El-Bordany… - Bioorganic …, 2021 - Elsevier
A new series of nitrogen heterocycles encompassing a quinoline scaffold such as imidazolone, benzimidazole, triazinone, triazole, and thiazole derivatives was synthesized utilizing the …
Number of citations: 26 www.sciencedirect.com
DS Iyengar, KK Prasad… - Australian Journal of …, 1974 - CSIRO Publishing
2-Aryl- and -heteroaryl-4-benzamido-5-phenylpyrazolidin-3-ones (8), (10), (12a), (12b), (14a) and (14b) were prepared by the action of the respective hydrazines on 4-benzylidene-2-…
Number of citations: 6 www.publish.csiro.au
F Shi, XN Zeng, FY Wu, S Yan… - Journal of Heterocyclic …, 2012 - Wiley Online Library
The efficient synthesis of 4‐arylidene‐2‐phenyl‐1H‐imidazol‐5(4H)‐ones was achieved via microwave‐assisted reactions of 4‐arylmethylene‐2‐phenyloxazol‐5(4H)‐ones with urea in …
Number of citations: 7 onlinelibrary.wiley.com
A Natsch, H Gfeller, F Kuhn, T Granier… - Chemical research in …, 2010 - ACS Publications
(E)-4-(ethoxymethylene)-2-phenyloxazol-5(4H)-one, commonly referred to as oxazolone, is the most potent skin sensitizer in published databases as determined with the murine local …
Number of citations: 20 pubs.acs.org

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